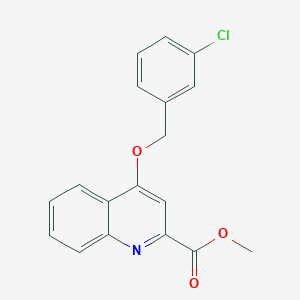

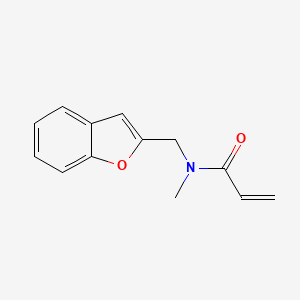

(5-methyl-3-nitro-1H-pyrazol-1-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(5-methyl-3-nitro-1H-pyrazol-1-yl)methanol, also known as 5-methyl-3-nitro-1H-pyrazole-1-methanol or 5-methyl-3-nitro-1H-pyrazole-1-methanol, is an organic compound used in various scientific research applications. It is an important reagent used in organic synthesis and has been used in the synthesis of a variety of biologically active compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other materials.

Scientific Research Applications

N-Methylation of Amines and Transfer Hydrogenation of Nitroarenes

Methanol serves as a potential hydrogen source and C1 synthon in chemical synthesis, with applications in N-methylation of amines and transfer hydrogenation of nitroarenes. A study demonstrated a clean, cost-competitive method using methanol for selective N-methylation of amines and tandem reactions with selected nitroarenes, highlighting its synthetic value in pharmaceuticals (Sarki et al., 2021).

Charge-Transfer Chemistry of Pyrazoline Derivatives

Pyrazole derivatives, closely related to the chemical structure , play a significant role in medicinal chemistry. A study on the charge-transfer chemistry of fluorine-containing pyrazolin-5-ones explored their complexation with π-acceptors in methanol, indicating potential applications in the development of new pharmaceuticals and materials (Adam et al., 2021).

Biological Activity of Novel Comenic Acid Derivatives

Research into comenic acid derivatives containing isoxazole and isothiazole moieties revealed a synergistic effect when mixed with antitumor drugs, suggesting a pathway for the development of new cancer treatments. Such studies underscore the potential for pyrazole derivatives in enhancing pharmaceutical formulations (Kletskov et al., 2018).

Palladium(II) Complexes with Pyrazole-based Schiff Base Ligands

Research on palladium(II) complexes bearing pyrazole-based Schiff base ligands has shown significant cytotoxic effects against squamous carcinoma cells, highlighting the potential of pyrazole derivatives in cancer therapy (Abu-Surrah et al., 2010).

Synthesis and Molecular Docking Study of Pyrazole Derivatives

A study on the synthesis of pyrazole derivatives clubbed with pyridine as anticancer and antimicrobial agents underlines the pharmaceutical applications of pyrazole compounds in treating various diseases and combating microbial resistance (Katariya et al., 2021).

Mechanism of Action

The mechanism of action of pyrazole-based compounds is often related to their ability to coordinate with metal ions . For example, they can be used as a precursor for the development of metalloenzyme, a protein containing metal ions (metal cofactors), which can directly link to the protein or enzyme, forming prosthetic groups .

Future Directions

Pyrazole-based compounds, including “(5-methyl-3-nitro-1H-pyrazol-1-yl)methanol”, have shown potential in various applications, including as a biological transformation agent, a biological active agent, a sensor for cancer, an anticancer agent, a catalyst for hydrolysis reactions and oxidation, a medicine, and an antibiotic agent . Therefore, they may be considered potential pharmacophores for the preparation of safe and effective agents in various fields .

Properties

IUPAC Name |

(5-methyl-3-nitropyrazol-1-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O3/c1-4-2-5(8(10)11)6-7(4)3-9/h2,9H,3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUOHZCIAVPSMBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CO)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-[(5-Cyanothiophen-2-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2551136.png)

![1'-acetyl-7-hydroxyspiro[chromene-2,4'-piperidin]-4(3H)-one](/img/structure/B2551139.png)

![5-[1-(dimethylamino)propyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2551142.png)

![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-chloro-2,5-dimethoxybenzenesulfonamide](/img/structure/B2551143.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2551145.png)

![(4-chlorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2551147.png)

![6-(Cyclopropylmethoxy)imidazo[1,2-b]pyridazine](/img/structure/B2551149.png)

![ethyl 4-(2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2551152.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B2551154.png)

![5-(3-fluoro-4-methoxybenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2551156.png)